methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of various functional groups. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach includes the use of microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This often includes the use of catalysts, such as copper (I) or ruthenium (II), for cycloaddition reactions . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the thiophene ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring and the thiophene moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Thiophene Derivatives: Compounds like 5,6-dihydro-2-methyl-1,4-oxathiin-3-yl derivatives.
Uniqueness
Methyl 2-({[5-(4-methoxyphenyl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of the isoxazole and thiophene rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O5S/c1-25-12-8-6-11(7-9-12)15-10-14(22-27-15)18(23)21-19-17(20(24)26-2)13-4-3-5-16(13)28-19/h6-10H,3-5H2,1-2H3,(H,21,23) |
InChI Key |
QPYZYYSLUYNAPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC |
Origin of Product |
United States |
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